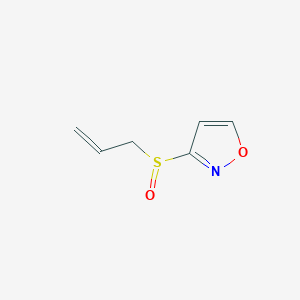

3-(Allylsulfinyl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NO2S |

|---|---|

Molecular Weight |

157.19 g/mol |

IUPAC Name |

3-prop-2-enylsulfinyl-1,2-oxazole |

InChI |

InChI=1S/C6H7NO2S/c1-2-5-10(8)6-3-4-9-7-6/h2-4H,1,5H2 |

InChI Key |

RGJGFFGBVUKSEJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCS(=O)C1=NOC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 3 Allylsulfinyl Isoxazole Derivatives

Regioselective Routes to the Isoxazole (B147169) Nucleus Precursors

The formation of the isoxazole ring with a desired substitution pattern is paramount. For the target compound, methodologies that favor substitution at the C3 position are essential. The classical synthesis of isoxazoles involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine; however, controlling the regioselectivity in this reaction can be challenging and is often influenced by reaction conditions. rsc.org

A highly effective and regioselective one-pot synthesis for 3-substituted isoxazoles has been developed utilizing the reaction of α,β-unsaturated aldehydes with N-hydroxyl-4-toluenesulfonamide (TsNHOH). acs.orgorganic-chemistry.orgnih.gov This strategy is particularly advantageous for preparing 3-substituted isoxazoles, which can be difficult to obtain through other methods. organic-chemistry.org The reaction proceeds through a sequence of conjugate addition, elimination of the tosyl group, cyclization, and dehydration under mild conditions. acs.orgorganic-chemistry.org

Another approach involves using β-hetero-substituted vinyl ketones in reactions with hydroxylamine. rsc.org For instance, 1-aryl-3-methylthio-4-phenylsulfonylbut-2-en-1-one can be used as a precursor to selectively synthesize 3-substituted 5-(phenylsulfonylmethyl)isoxazoles. rsc.org To obtain the necessary precursor for 3-(allylsulfinyl)isoxazole, a strategic choice would be to start with a 1,3-dicarbonyl equivalent that already contains the allylthio moiety, which can then be cyclized with hydroxylamine.

The regiochemical outcome of isoxazole synthesis is highly dependent on the reaction conditions, including the choice of solvent, base, and temperature. rsc.orgacs.org In the synthesis involving N-hydroxyl-4-toluenesulfonamide and α,β-unsaturated aldehydes, optimization studies have shown that potassium carbonate (K₂CO₃) as the base in a methanol-water solvent system provides excellent yields of the 3-substituted isoxazole. acs.orgorganic-chemistry.org

In more traditional syntheses using 1,3-dicarbonyl compounds, the pH of the reaction medium is a critical factor. It has been noted that strong alkaline conditions can favor the formation of the regioisomer where the substituent originally from the carbonyl carbon occupies the C3 position of the isoxazole ring. researchgate.net In contrast, milder basic conditions, such as K₂CO₃ in an aqueous alcohol solution, have been used to generate different isomers. researchgate.net

Table 1: Influence of Reaction Conditions on the Synthesis of 3-Substituted Isoxazoles

| Starting Materials | Base | Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Aldehyde, TsNHOH | K₂CO₃ | Methanol (B129727)/Water | High yield and regioselectivity for 3-substituted isoxazoles. | acs.orgorganic-chemistry.org |

| 1-Aryl-3-methylthio-4-phenylsulfonylbut-2-en-1-one, NH₂OH·HCl | NaOH (10% aq.) | Ethanol | Regioselective formation of 3-aryl-5-(phenylsulfonylmethyl)isoxazole. | rsc.org |

Stereoselective Introduction of the Allylsulfinyl Group

The introduction of the chiral sulfinyl group is the cornerstone of synthesizing enantiopure this compound. The most direct and attractive method for this transformation is the asymmetric oxidation of a prochiral 3-(allylthio)isoxazole precursor. ucc.iewiley-vch.de This approach can be broadly categorized into methods using catalytic asymmetric oxidation systems and those mediated by chiral auxiliaries.

The asymmetric oxidation of sulfides to chiral sulfoxides is a well-established field, offering numerous methodologies that provide high yields and enantioselectivities. organic-chemistry.orgorganic-chemistry.org A significant challenge in these oxidations is preventing overoxidation to the corresponding sulfone. wiley-vch.deorganic-chemistry.org

Metal-catalyzed asymmetric sulfide (B99878) oxidation is a powerful tool due to the need for only a catalytic amount of the chiral complex. ucc.ie Vanadium and titanium complexes have been extensively used for this purpose. ucc.iewiley-vch.de

Vanadium-Based Catalysts: Chiral vanadium complexes, particularly those with Schiff base (salan) ligands, have proven highly effective for the asymmetric oxidation of sulfides to sulfoxides using hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.orgorganic-chemistry.orgpsu.edu These systems can achieve high yields and excellent enantioselectivities. organic-chemistry.org

Titanium-Based Catalysts: The modified Sharpless epoxidation catalyst system, typically comprising Ti(Oi-Pr)₄, diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide (TBHP), was one of the pioneering systems for asymmetric sulfoxidation. ucc.iewiley-vch.de More refined systems using chiral diols have been developed to improve enantioselectivity and avoid overoxidation. wiley-vch.de

Other Metal Catalysts: Iron and manganese complexes have also emerged as efficient catalysts. ucc.ie Chiral Fe(salan) complexes can catalyze asymmetric sulfoxidation with H₂O₂ in water. organic-chemistry.org Porphyrin-inspired manganese catalysts have also been shown to oxidize a broad range of sulfides with high yields and enantioselectivities. organic-chemistry.org

Table 2: Selected Catalytic Systems for Asymmetric Sulfide Oxidation

| Metal Catalyst | Chiral Ligand | Oxidant | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Vanadium complex | Chiral Schiff base (Salan) | H₂O₂ | Alkyl aryl sulfides | Up to 99% | organic-chemistry.org |

| Ti(Oi-Pr)₄ | (R,R)-Diethyl tartrate (DET) | t-BuOOH | Alkyl aryl sulfides | Up to 96% | wiley-vch.de |

| Fe(salan) complex | Salan | H₂O₂ | Alkyl aryl & methyl alkyl sulfides | High | organic-chemistry.org |

An alternative to catalytic oxidation involves the use of a chiral auxiliary. wiley-vch.de The most prominent of these is the Andersen synthesis, which relies on the nucleophilic substitution of a diastereomerically pure sulfinate ester. acs.org

The general process involves:

Reaction of a sulfinyl chloride with a chiral alcohol (e.g., (-)-menthol) to form a mixture of diastereomeric sulfinate esters.

Separation of the diastereomers, typically by crystallization.

Reaction of the desired diastereomerically pure sulfinate ester with an organometallic reagent (e.g., a Grignard or organolithium reagent).

For the synthesis of this compound, this would involve the reaction of an allylmetal species with a diastereomerically pure 3-isoxazolyl sulfinate. This method provides excellent control over the stereochemistry at the sulfur atom. acs.org

Another strategy employs sulfoxides themselves as chiral auxiliaries to direct subsequent reactions. psu.edunih.govtandfonline.com For instance, chiral sulfinyl groups can be used to control the stereoselectivity of additions to double bonds or other transformations within the same molecule. psu.edutandfonline.com

Nucleophilic Substitution Pathways on Pre-functionalized Isoxazoles

A primary strategy for the synthesis of this compound derivatives involves a two-step sequence commencing with a pre-functionalized isoxazole core. This typically entails the nucleophilic substitution of a suitable leaving group at the 3-position of the isoxazole ring with an allylthiolate nucleophile, followed by the selective oxidation of the resulting allyl sulfide.

Chemospecificity in Sulfur-Carbon Bond Formation

The formation of the crucial sulfur-carbon bond at the C3 position of the isoxazole ring is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. The substrate for this reaction is typically a 3-haloisoxazole, such as 3-chloro- or 3-bromoisoxazole. The nucleophile is generated from allyl mercaptan by deprotonation with a suitable base.

The reactivity of the 3-haloisoxazole is paramount for the success of this transformation. The isoxazole ring itself is electron-deficient, which facilitates nucleophilic attack. The choice of the halogen atom can influence the reaction rate, with bromine and iodine being more reactive leaving groups than chlorine. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to solubilize the thiolate salt and promote the SNAr mechanism.

A key aspect of this step is achieving high chemoselectivity. Allyl mercaptan possesses two potentially nucleophilic sites: the sulfur and the terminal carbon of the allyl group. However, due to the high nucleophilicity of sulfur, the reaction overwhelmingly favors the formation of the S-C bond, leading to the desired 3-(allylthio)isoxazole intermediate. masterorganicchemistry.comlibretexts.org The reaction of thiolates with alkyl halides is a well-established method for the synthesis of thioethers. researchgate.net

Diastereoselective and Enantioselective Sulfur Coupling Reactions

The second step in this pathway is the oxidation of the prochiral 3-(allylthio)isoxazole to the target this compound. This oxidation creates a stereocenter at the sulfur atom, and therefore, the control of stereoselectivity is of significant interest. Both diastereoselective and enantioselective methods have been developed for the oxidation of sulfides to sulfoxides.

In the context of an allylic sulfide, diastereoselective oxidation can be influenced by the existing stereochemistry of the molecule or by the use of chiral oxidizing agents. For the synthesis of chiral sulfoxides, enantioselective oxidation is a more direct approach. This can be achieved using metal-based catalysts with chiral ligands or through biocatalysis.

Several catalytic systems have been shown to be effective for the enantioselective oxidation of heterocyclic sulfides. For instance, titanium-based catalysts in the presence of chiral ligands like hydrobenzoin (B188758) have been used for the oxidation of aryl benzyl (B1604629) sulfides containing heterocyclic moieties, achieving good yields and high enantiomeric excess (ee). rsc.org Vanadium complexes with chiral Schiff base ligands have also been employed for the asymmetric oxidation of sulfides. nih.gov

Below is a table summarizing representative results for the enantioselective oxidation of various heterocyclic sulfides, demonstrating the feasibility of achieving high stereocontrol in systems analogous to 3-(allylthio)isoxazole.

| Catalyst/Reagent | Substrate | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

| Ti(O-i-Pr)₄ / (S,S)-Hydrobenzoin | 2-(Benzylthiomethyl)pyridine | Cumene hydroperoxide | CH₂Cl₂ | -20 | 85 | 95 | rsc.org |

| Vanadium(IV) / Chiral Schiff Base | Thioanisole | H₂O₂ | Dichloromethane | 0 | 90 | 85 | nih.gov |

| Helminthosporium sp. NRRL 4671 | 2-(Methylthiomethyl)pyridine | - | Aqueous | RT | 55 | >98 (S) | cdnsciencepub.com |

| Mortierella isabellina ATCC 42613 | 2-(Methylthiomethyl)pyridine | - | Aqueous | RT | 60 | 92 (R) | cdnsciencepub.com |

Novel Synthetic Approaches Utilizing Cascade or Tandem Reactions

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. While a direct one-pot synthesis of this compound from simple precursors is not yet widely reported, several cascade strategies for the synthesis and functionalization of isoxazoles could be conceptually extended.

For instance, a tandem process could be envisioned starting from a suitable isoxazole precursor that can generate a nucleophilic sulfur species in situ. This could then react with an allyl halide, followed by an in-situ oxidation. Alternatively, palladium-catalyzed cross-coupling reactions of heterocyclic allylsulfones have been reported, where the allylsulfone acts as a latent sulfinate reagent. acs.org This suggests a potential disconnection where a pre-formed isoxazole-3-sulfinate could undergo allylation.

Another potential cascade approach could involve the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne bearing an allylsulfinyl group. However, the stability of such an alkyne under the reaction conditions would be a critical factor.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. The synthesis of this compound can be made more sustainable by considering several aspects.

Solvent-Free and Aqueous Medium Reactions

The use of environmentally benign solvents is a cornerstone of green chemistry. For the nucleophilic substitution step, while polar aprotic solvents are common, exploring reactions in water or under solvent-free conditions would be a significant improvement. Phase-transfer catalysis could facilitate reactions in biphasic aqueous-organic systems, reducing the need for large volumes of organic solvents. nih.gov

For the oxidation step, the use of hydrogen peroxide (H₂O₂) as the oxidant is highly desirable as its only byproduct is water. nanochemres.orgresearchgate.net Catalytic systems that are effective in aqueous media or under solvent-free conditions are particularly attractive. Biocatalytic oxidations, as mentioned earlier, are inherently green as they are performed in aqueous media under mild conditions. cdnsciencepub.comrsc.org

Atom Economy and Waste Minimization in Synthetic Sequences

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The two-step synthesis of this compound via nucleophilic substitution and subsequent oxidation generally has good atom economy in the substitution step, with the main byproduct being the salt of the leaving group.

In the oxidation step, the choice of oxidant significantly impacts waste generation. The use of stoichiometric oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) generates significant waste. In contrast, catalytic oxidations using H₂O₂ or even molecular oxygen as the terminal oxidant are much more atom-economical. jchemrev.com The development of reusable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, can further minimize waste by simplifying product purification and allowing for catalyst recycling. nanochemres.org

The following table highlights green approaches for the oxidation of sulfides, which are applicable to the synthesis of this compound.

| Catalyst/Reagent | Oxidant | Solvent | Key Green Feature | Ref |

| CuFe₂O₄/PEO-SO₃H | Urea-Hydrogen Peroxide | Ethanol | Reusable magnetic nanocatalyst, green oxidant | nanochemres.org |

| Silica Sulfuric Acid | Urea-Hydrogen Peroxide | Solvent-free | Heterogeneous catalyst, reusable, solvent-free | researchgate.net |

| BVMO145 (Biocatalyst) | O₂ (from air) | Aqueous buffer | Biocatalytic, uses air as oxidant, aqueous medium | rsc.org |

| FMO401 (Biocatalyst) | O₂ (from air) | Aqueous buffer | Enantiodivergent biocatalysis, green conditions | rsc.org |

Reactivity and Mechanistic Investigations of 3 Allylsulfinyl Isoxazole

Transformations Involving the Isoxazole (B147169) Heterocycle

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its electronic structure imparts a degree of aromaticity, yet the weak N-O bond serves as a point of latent reactivity, predisposing the ring to various cleavage and rearrangement reactions under specific conditions.

The isoxazole ring is susceptible to cleavage, most commonly through the scission of the weak N-O bond. This can be initiated by various stimuli, including reduction, base-catalyzed elimination, or photochemical processes.

Reductive Cleavage: Catalytic hydrogenation or the use of chemical reducing agents can cleave the N-O bond, typically leading to the formation of β-amino enones. For 3-(Allylsulfinyl)isoxazole, this pathway would be expected to yield an aminovinyl allyl sulfoxide (B87167).

Base-Catalyzed Ring-Opening: In cases where the C3-position is unsubstituted, a strong base can abstract the C3-proton, initiating an elimination reaction that cleaves the heterocycle. researchgate.net This pathway is not directly applicable to the title compound as its C3 position is substituted. However, a related mechanism can occur if a substituent at the C5 position possesses an acidic proton. A notable example of isoxazole ring-opening is the metabolism of the anti-inflammatory drug leflunomide, which proceeds via enzymatic action to form an α-cyanoenol metabolite. researchgate.net

Rearrangements: Under thermal or basic conditions, isoxazoles can rearrange to other heterocyclic systems. For example, certain substituted isoxazoles have been shown to convert into oxazoles, a transformation that involves a complex series of bond-breaking and bond-forming steps, potentially proceeding through a Beckmann rearrangement-type mechanism. rsc.org

Table 1: Representative Pathways for Isoxazole Ring Transformations

| Transformation Type | Typical Reagents/Conditions | General Product Class | Plausible Product from this compound |

|---|---|---|---|

| Reductive Cleavage | H₂, Raney Ni or Mo(CO)₆, H₂O | β-Amino enone | 1-(Allylsulfinyl)-3-aminoprop-2-en-1-one |

| Photochemical Rearrangement | UV light (hν) | Acyl azirine / Oxazole | 2-(Allylsulfinyl)-3-formyl-2H-azirine |

| Base-Catalyzed Rearrangement | Strong base (e.g., NaOEt) | Oxazole, Cyano-ketone | Derivatives of 2-(Allylsulfinyl)oxazole |

While less reactive than benzene, the isoxazole ring can undergo aromatic substitution reactions. The regioselectivity is governed by the electronic nature of the ring, which directs electrophiles preferentially to the C4 position. reddit.com

Electrophilic Aromatic Substitution (EAS): The C4 position of the isoxazole ring is the most nucleophilic and is the primary site of attack for electrophiles such as halogens, nitrating agents, and acyl groups. The reaction proceeds via a typical EAS mechanism involving the formation of a cationic sigma complex. Direct fluorination of 3,5-disubstituted isoxazoles at the C4 position has been achieved using reagents like N-fluorobenzenesulfonimide (NFSI). academie-sciences.fr Similarly, iodination can be accomplished with reagents like iodine monochloride (ICl). nih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is less common and generally requires the presence of a good leaving group (e.g., a halogen) on the ring. The presence of the electron-withdrawing allylsulfinyl group at C3 could potentially activate the C5 position towards nucleophilic attack, should a suitable leaving group be present there.

Table 2: Expected Regioselectivity in Aromatic Substitution of this compound

| Reaction Type | Reagent Example | Predicted Site of Substitution | Expected Product |

|---|---|---|---|

| Halogenation (EAS) | N-Bromosuccinimide (NBS) | C4 | 3-(Allylsulfinyl)-4-bromoisoxazole |

| Iodination (EAS) | Iodine Monochloride (ICl) | C4 | 3-(Allylsulfinyl)-4-iodoisoxazole |

| Nitration (EAS) | HNO₃/H₂SO₄ | C4 | 3-(Allylsulfinyl)-4-nitroisoxazole |

The isoxazole ring can act as a diene in inverse electron-demand hetero-Diels-Alder reactions. nsf.gov This transformation typically involves reacting the isoxazole with an electron-rich dienophile, such as an enamine. The reaction proceeds via a [4+2] cycloaddition, followed by the loss of the oxygen atom and subsequent rearrangement to yield a substituted pyridine. nsf.gov This reaction provides a powerful method for converting the isoxazole core into a different heterocyclic system while retaining substituents.

Reactions at the Allylsulfinyl Moiety

The allylsulfinyl group is a versatile functional handle, known primarily for its participation in stereoselective sigmatropic rearrangements. The sulfoxide group directs the reactivity, and its chiral nature can be transferred to newly formed stereocenters.

The hallmark reaction of an allylic sulfoxide is the wikipedia.orgmaxbrainchemistry.com-sigmatropic rearrangement, famously known as the Mislow-Evans rearrangement. wikipedia.orgmaxbrainchemistry.com This process involves the thermal equilibration of an allylic sulfoxide with its corresponding allylic sulfenate ester through a concerted, five-membered ring transition state. wikipedia.orgwpmucdn.com

The mechanism begins with the thermal wikipedia.orgmaxbrainchemistry.com-sigmatropic shift of the allylic sulfoxide (1) to form an unstable sulfenate ester intermediate (2) . wikipedia.org This equilibrium can be driven to completion by trapping the sulfenate ester with a thiophilic reagent, such as trimethyl phosphite (B83602) or a thiol. The thiophile cleaves the S-O bond of the sulfenate ester, resulting in the formation of an allylic alcohol (3) and a sulfur-containing byproduct. wikipedia.orgwikipedia.org

This rearrangement is highly stereoselective, allowing for the transfer of chirality from the sulfur atom of the sulfoxide to the carbon atom of the newly formed alcohol. maxbrainchemistry.com The reaction is a powerful tool for creating specific stereoisomers of allylic alcohols. wikipedia.org In the context of this compound, this reaction would be expected to produce an isoxazolyl-substituted allylic alcohol.

Table 3: Reaction Parameters for the Mislow-Evans Rearrangement

| Parameter | Typical Conditions/Reagents | Function |

|---|---|---|

| Solvent | Methanol (B129727), Ethanol, Toluene | Provides a medium for the thermal rearrangement. |

| Temperature | Room Temperature to Reflux | Provides the thermal energy required for the sigmatropic shift. |

| Thiophile | P(OMe)₃, P(OEt)₃, Piperidine | Traps the sulfenate ester intermediate, driving the reaction to completion. |

Applying this to this compound, the expected product would be (isoxazol-3-yl)methanol, formed via the rearrangement and subsequent trapping of the sulfenate ester. The reaction provides a synthetic route to convert the allylsulfinyl side chain into a hydroxymethyl group directly attached to the isoxazole ring.

Sulfoxide-Directed Transformations

Pummerer-Type Rearrangements

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen, which transforms them into α-acyloxy thioethers upon treatment with an acid anhydride (B1165640). wikipedia.orgorganicreactions.org For this compound, the α-hydrogens are on the methylene (B1212753) group of the allyl chain. The reaction is typically initiated by acylation of the sulfoxide oxygen by an activator like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA), forming an acyloxysulfonium salt. wikipedia.orgchem-station.com Subsequent deprotonation at the α-carbon and elimination generates a key electrophilic intermediate known as a thionium (B1214772) ion. chemistry-reaction.com

In a classic Pummerer pathway, this thionium ion is trapped by the acetate (B1210297) (or trifluoroacetate) counter-ion to yield an α-acyloxy thioether. However, the reaction can be diverted in what is known as an "interrupted Pummerer reaction" if other nucleophiles, either internal or external, are present to trap the thionium ion. researchgate.netmanchester.ac.uk

In the case of this compound, several outcomes are plausible:

Classic Pummerer Rearrangement: Reaction with Ac₂O would lead to the formation of 1-(isoxazol-3-ylthio)prop-2-en-1-yl acetate.

Interrupted Pummerer Reaction: The highly reactive thionium ion can be intercepted by various nucleophiles. manchester.ac.uk For allyl sulfoxides specifically, this can lead to complex cascades. For instance, activation with TFAA in the presence of an external nucleophile can lead to the formation of sulfonium (B1226848) salts. These intermediates can then undergo further transformations, such as sigmatropic rearrangements. rsc.orgchemrxiv.org Research on aryl sulfoxides has shown that the Pummerer-type activation can lead to regioselective C-H functionalization of the aromatic ring. nih.gov

The reaction pathway is highly dependent on the choice of activator and the reaction conditions, as summarized in the table below.

| Activator | Reaction Type | Potential Product | Mechanism Notes |

|---|---|---|---|

| Acetic Anhydride (Ac₂O) | Classic Pummerer | 1-(Isoxazol-3-ylthio)prop-2-en-1-yl acetate | Standard formation and trapping of the thionium ion by acetate. wikipedia.org |

| Trifluoroacetic Anhydride (TFAA) | Interrupted Pummerer / nih.govnih.gov-Sigmatropic Rearrangement | Allyl heteroaryl sulfonium salts, potentially leading to rearranged products. | Generation of a highly reactive sulfonium intermediate that can undergo charge-accelerated rearrangements. researchgate.netrsc.org |

Reactions of the Allyl Group

The allyl group's carbon-carbon double bond and adjacent allylic protons are sites of rich reactivity, allowing for extensive functionalization of the this compound molecule.

The double bond of the allyl group can undergo various addition reactions. The stereochemical outcome of these reactions is often influenced by the pre-existing chiral sulfinyl group, which can direct the approach of reagents.

Hydroboration-Oxidation: This two-step sequence converts an alkene into an alcohol. The reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.orgmasterorganicchemistry.com The addition of the borane (B79455) (hydroboration step) occurs in a syn fashion, with both the boron and hydrogen atoms adding to the same face of the double bond. wikipedia.org For this compound, this would yield 3-(isoxazol-3-ylsulfinyl)propan-1-ol. The chiral sulfoxide is expected to direct the borane to the less sterically hindered face of the alkene, leading to a diastereoselective outcome.

Epoxidation: The conversion of the alkene to an epoxide can be achieved with peroxy acids (e.g., m-CPBA) or through catalytic methods. nih.gov In chiral substrates like this compound, the sulfinyl oxygen can direct the epoxidizing agent through hydrogen bonding or steric effects, leading to high diastereoselectivity. Catalytic asymmetric epoxidation methods, such as those developed by Sharpless for allylic alcohols, provide routes to highly enantioenriched epoxides, though the directing group's influence is paramount. acs.orgnih.govmdpi.com

Dihydroxylation: The alkene can be converted to a vicinal diol using reagents like osmium tetroxide (OsO₄). The Sharpless asymmetric dihydroxylation allows for high enantioselectivity through the use of chiral quinine-based ligands. wikipedia.orgnih.gov Studies on allylic sulfides have shown that this reaction can proceed chemoselectively, oxidizing the double bond without affecting the sulfur atom. york.ac.uk For this compound, dihydroxylation would yield 3-(isoxazol-3-ylsulfinyl)propane-1,2-diol, with the stereochemistry of the new diol being influenced by both the chiral ligand and the inherent chirality of the sulfoxide center.

| Reaction | Typical Reagents | Predicted Major Product | Key Selectivity Features |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(Isoxazol-3-ylsulfinyl)propan-1-ol | Anti-Markovnikov, syn-addition, diastereoselective. wikipedia.org |

| Epoxidation | m-CPBA | (S)-2-((Isoxazol-3-ylsulfinyl)methyl)oxirane | Diastereoselective, directed by the sulfinyl group. |

| Asymmetric Dihydroxylation | OsO₄ (cat.), NMO, or AD-mix-β | (R)-3-(Isoxazol-3-ylsulfinyl)propane-1,2-diol | Enantioselective and diastereoselective. wikipedia.org |

Reactions can also occur at the allylic position (the CH₂ group adjacent to the double bond). A key transformation for allyl sulfoxides is the researchgate.netnih.gov-sigmatropic rearrangement, also known as the Mislow-Evans rearrangement. nih.govacs.org This is a reversible thermal process where the allyl sulfoxide is in equilibrium with an achiral allyl sulfenate ester. nih.gov While the equilibrium typically favors the more stable sulfoxide, the sulfenate can be trapped by a thiophilic reagent (e.g., a phosphite) to irreversibly form an allylic alcohol. researchgate.net This rearrangement provides a powerful method for stereospecifically converting an allyl sulfoxide into an allylic alcohol with a transposition of the allyl group. researchgate.net

Other allylic functionalization reactions include allylic substitution, where the sulfoxide group, after activation, could serve as a leaving group, often proceeding via an Sₙ2' mechanism. wikipedia.org Palladium-catalyzed allylic amination and etherification are also common transformations for allylic substrates. libretexts.org

Stereochemical Dynamics at the Sulfinyl Chiral Center

The sulfur atom in this compound is a stereogenic center, making the molecule chiral. The stereochemical stability of this center is a crucial aspect of its chemistry.

While most sulfoxides are configurationally stable and only racemize at high temperatures (typically >200 °C), allylic sulfoxides represent a notable exception. nih.govoup.com They can racemize under much milder thermal conditions. nih.gov This enhanced rate of racemization is due to the accessible Mislow-Evans rearrangement pathway. nih.govacs.org

The researchgate.netnih.gov-sigmatropic rearrangement proceeds through an achiral allyl sulfenate intermediate. nih.gov As the forward and reverse rearrangements occur, a single enantiomer of the sulfoxide will transform into its mirror image via this achiral intermediate, leading to racemization over time. The rate of this process is solvent-dependent; polar solvents like methanol have been shown to significantly slow down the racemization compared to apolar solvents like toluene. nih.gov In addition to thermal methods, photoracemization using photosensitizers has also been demonstrated as a rapid method for racemizing chiral sulfoxides. nih.govnih.gov

Epimerization refers to the change in configuration at a single stereocenter in a molecule with multiple stereocenters. If this compound is converted into a diastereomeric derivative (for example, via epoxidation or dihydroxylation of the allyl group), the sulfinyl center can undergo epimerization.

The mechanism for this epimerization is the same researchgate.netnih.gov-sigmatropic rearrangement responsible for racemization. Heating a sample containing a non-equilibrium mixture of diastereomers would allow the sulfinyl center to invert its configuration through the achiral sulfenate intermediate. Over time, the system would reach a thermodynamic equilibrium, favoring the most stable diastereomer. This process could be used to enrich the product mixture in the thermodynamically preferred isomer.

Despite a comprehensive search of scientific literature, no specific research has been found detailing the reactivity and mechanistic investigations of the chemical compound This compound .

Information regarding the behavior of this specific molecule in various chemical transformations, including metal-mediated and catalytic reactions, as well as its photochemical and electrochemical reactivity profiles, is not available in the public domain. Consequently, it is not possible to provide an article that adheres to the requested detailed outline.

General information on the reactivity of isoxazoles and sulfoxides as separate functional groups is available. Isoxazoles can participate in various reactions such as cycloadditions and ring-opening reactions. researchgate.net The sulfoxide group can act as a chiral auxiliary and participate in oxidation and reduction reactions. rsc.orgnih.govrsc.orgbohrium.com However, the interplay of these two moieties in the specific structure of "this compound" has not been documented.

Without published research on this particular compound, any discussion on its transition metal-catalyzed cross-coupling reactions, transformations catalyzed by Lewis and Brønsted acids, organocatalytic applications, or its photochemical and electrochemical reactivity would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article on the "" cannot be generated at this time due to the absence of relevant scientific data.

Theoretical and Computational Studies of 3 Allylsulfinyl Isoxazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the electronic characteristics of 3-(Allylsulfinyl)isoxazole, a molecule for which experimental data is scarce. By employing methods such as Density Functional Theory (DFT), it is possible to elucidate the distribution of electrons and the nature of its molecular orbitals, which are fundamental to understanding its reactivity and properties.

HOMO-LUMO Energy Levels and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the isoxazole (B147169) ring, being an electron-rich aromatic system, is expected to significantly influence the HOMO. nih.gov The sulfinyl group, with its lone pair of electrons on the sulfur atom, will also contribute to the HOMO. The allyl group, with its π-system, can also participate in the electronic structure. The LUMO is likely to be localized over the isoxazole ring, which can accept electron density.

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Isoxazoles (Calculated using DFT)

| Substituent at C3 | Substituent at C5 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Phenyl | Phenyl | -6.2 | -1.5 | 4.7 |

| Methyl | Phenyl | -6.5 | -1.3 | 5.2 |

This table is illustrative and based on general findings for isoxazole derivatives. The actual values for this compound would require specific computational analysis.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is expected to be non-uniform due to the presence of heteroatoms with differing electronegativities. The oxygen and nitrogen atoms of the isoxazole ring will exhibit negative partial charges, while the carbon and hydrogen atoms will have positive partial charges. The sulfinyl group is polar, with the oxygen atom being more electronegative than the sulfur atom, leading to a significant dipole moment.

An electrostatic potential (ESP) map would visually represent this charge distribution. Regions of negative potential (typically colored red or yellow) would be located around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the sulfinyl group, indicating their propensity to interact with electrophiles. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack. The ESP map would be a valuable tool in predicting the sites of electrophilic and nucleophilic attack.

Conformational Analysis and Stereoelectronic Effects

The flexibility of the allyl and sulfinyl groups in this compound gives rise to multiple possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Rotational Barriers and Preferred Conformations

Rotation around the C3-S bond and the S-allyl bond will lead to various spatial arrangements of the substituent relative to the isoxazole ring. The rotational barrier around the S-N bond in some sulfonamides has been found to be as high as 62–71 kJ·mol−1. researchgate.net While the C-S bond rotation in this compound is expected to be lower, it will still be a significant factor in determining the conformational preferences.

Computational studies on alkyl sulfoxides have shown that the methyl groups are typically staggered with respect to the S=O bond, with a rotational barrier of around 1.5 kcal/mol. umich.edu For this compound, the preferred conformation will likely involve a staggered arrangement of the allyl group relative to the sulfinyl oxygen and the isoxazole ring to minimize steric hindrance. The orientation of the lone pair on the sulfur atom will also play a crucial role in determining the conformational landscape.

Table 2: Representative Rotational Barriers for Alkyl Sulfoxides

| Molecule | Rotational Barrier (kcal/mol) |

|---|---|

| Dimethyl sulfoxide (B87167) | 1.5 |

| Diethyl sulfoxide | 2.1 |

This table provides typical values for rotational barriers in sulfoxides and is intended for comparative purposes.

Intramolecular Interactions and Steric Hindrance

Intramolecular interactions, such as hydrogen bonding and dipole-dipole interactions, can influence the conformational preferences of this compound. For instance, a weak hydrogen bond could potentially form between one of the allyl protons and the oxygen or nitrogen atom of the isoxazole ring in certain conformations.

Steric hindrance between the allyl group, the sulfinyl oxygen, and the isoxazole ring will be a major determinant of the conformational equilibrium. Conformations where these groups are in close proximity will be energetically disfavored. Stereoelectronic effects, which involve the interaction of orbitals, are also important. wikipedia.org For example, the interaction between the lone pair on the sulfur atom and the π-system of the isoxazole ring or the allyl group can stabilize certain conformations over others.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling can be a powerful tool to explore the potential reactivity of this compound and to elucidate the mechanisms of its reactions.

The sulfoxide functional group can undergo a variety of reactions, including oxidation to a sulfone, reduction to a sulfide (B99878), and thermal elimination. wikipedia.org The Pummerer reaction is another characteristic reaction of sulfoxides. acs.org The isoxazole ring is also reactive and can participate in cycloaddition reactions or undergo ring-opening under certain conditions. researchgate.net

Computational modeling could be used to investigate the following potential reaction pathways for this compound:

acs.orgacs.org-Sigmatropic Rearrangement: Allylic sulfoxides are known to undergo a reversible acs.orgacs.org-sigmatropic rearrangement to form allylic sulfenates. researchgate.net Computational studies could determine the activation energy for this process and the equilibrium constant between the two isomers.

Thermal Elimination: Sulfoxides can undergo thermal elimination to yield an alkene and a sulfenic acid. wikipedia.org For this compound, this would lead to the formation of allene (B1206475) and 3-sulfenylisoxazole.

Ring-Opening of the Isoxazole Ring: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under thermal or photochemical conditions, leading to a variety of ring-opened products. acs.org

Oxidation and Reduction: The sulfinyl group can be oxidized to a sulfone or reduced to a sulfide. Computational modeling could provide insights into the thermodynamics and kinetics of these redox processes.

By calculating the energies of reactants, transition states, and products for these and other potential reactions, computational chemistry can provide a detailed understanding of the reactivity of this compound and guide future experimental studies.

Transition State Characterization for Key Transformations

A primary focus of computational studies on this compound would be the characterization of transition states for its key chemical transformations. The allylsulfinyl group is known to undergo nih.govnih.gov-sigmatropic rearrangements, a process that is highly amenable to theoretical analysis.

nih.govnih.gov-Sigmatropic Rearrangement:

The nih.govnih.gov-sigmatropic rearrangement of an allylic sulfoxide to an allylic sulfenate is a well-documented and synthetically useful reaction. For this compound, this would involve the migration of the isoxazole group from the sulfur atom to the terminal carbon of the allyl group.

Computational chemists would model this reaction by locating the transition state structure connecting the reactant (sulfoxide) and the product (sulfenate). This is typically achieved by performing a transition state search on the potential energy surface of the molecule. The geometric parameters of the calculated transition state, such as the lengths of the forming and breaking bonds, provide crucial information about the mechanism. For instance, a concerted, asynchronous transition state is often characteristic of such rearrangements.

The energy of this transition state, relative to the ground state of the reactant, determines the activation energy of the reaction. This value is a critical predictor of the reaction rate. Theoretical studies on other allylic sulfoxides have successfully calculated these barriers, often finding them to be in good agreement with experimental data.

Other Potential Transformations:

Besides the sigmatropic rearrangement, other potential reactions could be studied, such as oxidation of the sulfinyl group or reactions involving the isoxazole ring. For each of these, computational methods would be employed to identify the relevant transition states and to calculate the associated activation energies, thereby predicting the most likely reaction pathways under different conditions.

Prediction of Regioselectivity and Stereoselectivity

For reactions where multiple products are possible, computational chemistry is an invaluable tool for predicting the regioselectivity and stereoselectivity.

Regioselectivity:

In the context of this compound, regioselectivity could be a factor in reactions such as additions to the allyl double bond or reactions involving the isoxazole ring, which has multiple potential sites for electrophilic or nucleophilic attack. Computational models can predict the favored regioisomer by comparing the activation energies of the transition states leading to each product. The pathway with the lower activation energy is predicted to be the major one.

Stereoselectivity:

The sulfinyl group in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The nih.govnih.gov-sigmatropic rearrangement is known to proceed with a high degree of stereocontrol. Theoretical studies can elucidate the origins of this stereoselectivity by examining the diastereomeric transition states. The energy difference between these transition states can be used to predict the enantiomeric excess of the product. The preferred transition state geometry, which minimizes steric interactions and maximizes favorable orbital overlap, dictates the stereochemical outcome.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, IR Frequencies) for Structural Elucidation

Computational methods are widely used to predict spectroscopic parameters, which can be a powerful aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of modern computational chemistry. Using methods such as Gauge-Independent Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus in this compound can be calculated. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the structure of the molecule. Discrepancies between the calculated and experimental spectra can often be resolved by considering different possible conformations of the molecule in the calculation.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

| C3 (isoxazole) | 160.5 | - | - |

| C4 (isoxazole) | 105.2 | H4 | 6.8 |

| C5 (isoxazole) | 170.1 | H5 | 8.5 |

| S-CH₂ | 55.8 | Hα | 3.6 (dd) |

| -CH= | 130.4 | Hβ | 5.9 (m) |

| =CH₂ | 118.7 | Hγ (cis), Hγ' (trans) | 5.2 (d), 5.3 (d) |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational methods.

IR Frequencies:

The calculation of vibrational frequencies is another common application of computational chemistry. By performing a frequency calculation on the optimized geometry of this compound, a theoretical Infrared (IR) spectrum can be generated. The calculated frequencies correspond to the different vibrational modes of the molecule, such as C=N stretching in the isoxazole ring, the S=O stretch of the sulfinyl group, and the C=C stretch of the allyl group.

Table 2: Hypothetical Predicted Key IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=N Stretch (isoxazole) | 1620 |

| C=C Stretch (allyl) | 1645 |

| S=O Stretch (sulfinyl) | 1050 |

| C-H Stretch (sp²) | 3080 |

| C-H Stretch (sp³) | 2950 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational methods.

Applications in Advanced Organic Synthesis and Chiral Reagent Development

3-(Allylsulfinyl)isoxazole as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, providing a temporary source of chirality to guide the formation of new stereocenters. wikipedia.org The sulfinyl group is a well-established chiral auxiliary, capable of inducing high levels of stereoselectivity in a variety of chemical transformations. nih.gov

The chiral sulfinyl moiety in this compound can effectively control the diastereoselectivity of reactions at the adjacent allyl group. For instance, in conjugate addition reactions, the stereochemistry of the sulfoxide (B87167) can direct the approach of a nucleophile to one face of the double bond, leading to the preferential formation of one diastereomer. The outcomes of such reactions are often highly dependent on the reaction conditions and the nature of the nucleophile and electrophile.

Table 1: Diastereoselective Michael Addition to α,β-Unsaturated Systems using a Chiral Sulfinyl Auxiliary

| Entry | Electrophile | Nucleophile | Lewis Acid | Solvent | Diastereomeric Ratio (d.r.) |

| 1 | Cyclopentenone | Me₂CuLi | - | Et₂O | 85:15 |

| 2 | Cyclohexenone | Me₂CuLi | BF₃·OEt₂ | THF | 95:5 |

| 3 | Chalcone | PhMgBr | - | Toluene | 70:30 |

Note: This table represents typical results for diastereoselective Michael additions guided by a chiral sulfinyl group and is intended to be illustrative of the potential of this compound in similar transformations.

The sulfinyl stereocenter in this compound can be leveraged to achieve enantioselective transformations. In reactions such as nih.govresearchgate.net-sigmatropic rearrangements of the allyl sulfoxide, the chirality at the sulfur atom is transferred to a new carbon stereocenter. This process allows for the synthesis of enantioenriched alcohols after subsequent cleavage of the sulfur group. The stereochemical outcome of these rearrangements is typically predictable based on the Zimmerman-Traxler model for the transition state.

Utility as a Synthon for the Construction of Complex Molecules

A synthon is a conceptual building block in retrosynthetic analysis. This compound can serve as a versatile synthon, providing both the isoxazole (B147169) and a functionalized three-carbon unit for the assembly of more complex molecules.

The isoxazole ring is a key structural motif in numerous natural products and bioactive molecules. mdpi.comsymc.edu.cn The use of this compound as a building block allows for the introduction of this heterocycle along with a chiral side chain. For example, the isoxazole moiety can be unmasked through reductive cleavage of the N-O bond to reveal a β-hydroxy ketone, a common precursor in the synthesis of polyketide natural products. researchgate.net

Beyond natural products, this compound can be employed as an intermediate in the synthesis of various other heterocyclic scaffolds. The isoxazole ring itself can undergo a range of transformations, such as ring-opening and rearrangement reactions, to afford different heterocyclic systems. The allyl sulfinyl group can be modified or used as a handle to introduce further functionality, expanding the synthetic utility of this compound.

Role in Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation. researchgate.netnih.gov The reactivity of the allyl and isoxazole moieties in this compound makes it a suitable candidate for participation in such reactions. For instance, a domino reaction could be initiated by a reaction at the allyl group, which then triggers a subsequent transformation involving the isoxazole ring. In the context of MCRs, this compound could potentially act as one of the components, contributing its unique structural and functional elements to the final product in a convergent and atom-economical fashion. researchgate.net

Development of Novel Reagents and Catalysts Based on the this compound Framework

The unique structural amalgamation of an isoxazole ring and a chiral allylsulfinyl group in this compound presents a compelling scaffold for the design and development of novel chiral reagents and catalysts. This framework offers a combination of a rigid, heteroaromatic core capable of coordination and a stereochemically defined sulfoxide that can induce chirality in chemical transformations. The exploration of this potential has led to innovative approaches in advanced organic synthesis, particularly in the realm of asymmetric catalysis.

The isoxazole moiety serves as a versatile and stable backbone. Its nitrogen and oxygen atoms can act as coordination sites for metal centers, forming chiral metal complexes that can catalyze a variety of asymmetric reactions. The substitution pattern on the isoxazole ring can be modified to fine-tune the steric and electronic properties of the resulting catalyst, thereby influencing its reactivity and selectivity.

The allylsulfinyl group is the cornerstone of the chiral induction capabilities of reagents and catalysts derived from this framework. Chiral sulfoxides are well-established as effective chiral auxiliaries and ligands in asymmetric synthesis. illinois.edunih.gov The sulfur atom in the sulfoxide is a stereogenic center, and its chirality is stable under many reaction conditions. illinois.edu This inherent chirality can be transferred to a substrate during a chemical reaction, leading to the formation of one enantiomer in excess of the other. The allyl group attached to the sulfoxide provides a reactive handle for further functionalization or for anchoring the chiral moiety to a solid support or a larger molecular assembly.

Researchers have conceptualized and developed a range of reagents and catalysts based on the this compound structure. These can be broadly categorized into chiral ligands for metal-catalyzed reactions and organocatalysts.

In the development of chiral ligands, the isoxazole ring and the sulfoxide group can act in concert to create a bidentate or even tridentate coordination environment for a metal ion. The precise geometry of the resulting metal complex is dictated by the substitution on the isoxazole and the orientation of the allylsulfinyl group. These chiral metal complexes have been investigated for their catalytic activity in reactions such as asymmetric allylic alkylations, Diels-Alder reactions, and conjugate additions.

As organocatalysts, derivatives of this compound can be designed to activate substrates through the formation of hydrogen bonds or other non-covalent interactions. The Lewis basic sites on the isoxazole and the sulfoxide oxygen can interact with acidic protons on the substrate, while the chiral environment around the sulfoxide directs the approach of the reagent.

The following table summarizes some of the conceptual designs for novel reagents and catalysts based on the this compound framework and their potential applications in asymmetric synthesis.

| Catalyst/Reagent Type | Structural Features | Potential Applications in Asymmetric Synthesis |

| Chiral Ligand | Isoxazole nitrogen and sulfoxide oxygen as bidentate coordinating sites for transition metals (e.g., Pd, Cu, Rh). | Allylic alkylation, cyclopropanation, hydrosilylation. |

| Organocatalyst | Lewis basic isoxazole and sulfoxide functionalities for substrate activation via hydrogen bonding. | Michael additions, aldol (B89426) reactions, Mannich reactions. |

| Chiral Auxiliary | Temporary incorporation of the this compound unit onto a substrate to direct stereoselective transformations. | Diastereoselective alkylations, reductions, and cycloadditions. |

| Phase-Transfer Catalyst | Quaternization of the isoxazole nitrogen to create a chiral cationic catalyst for reactions in biphasic systems. | Asymmetric alkylations, epoxidations, and cyclopropanations under phase-transfer conditions. |

The ongoing research in this area continues to expand the toolkit of synthetic chemists, offering new and efficient methods for the construction of complex chiral molecules. The versatility of the this compound framework ensures its continued importance in the development of next-generation chiral reagents and catalysts.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 3 Allylsulfinyl Isoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 3-(allylsulfinyl)isoxazole, providing detailed information about the atomic framework and spatial arrangement of atoms.

One-dimensional NMR experiments provide fundamental information about the chemical environment of magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the isoxazole (B147169) ring and the allyl group. The isoxazole ring protons at the C4 and C5 positions would typically appear as singlets or doublets in the aromatic region. sciarena.com For instance, the H4 proton of a 3,5-disubstituted isoxazole often resonates around δ 6.8 ppm. rsc.org The allyl group would present a more complex pattern: a doublet of doublets for the protons on the terminal CH₂ group, a multiplet for the internal CH proton, and a doublet for the CH₂ group attached to the sulfinyl sulfur.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbons of the isoxazole ring (C3, C4, and C5) are expected to resonate at distinct chemical shifts, which are influenced by the substituents. nih.govnih.gov For 3,5-disubstituted isoxazoles, C3 and C5 typically appear around δ 162-171 ppm, while C4 is found significantly upfield, often near δ 97-103 ppm. rsc.orgresearchgate.net The three carbons of the allyl group would also be distinguishable.

¹⁵N and ¹⁷O NMR: While less common, ¹⁵N and ¹⁷O NMR can offer direct insight into the electronic environment of the heteroatoms. ¹⁵N NMR would provide a signal for the isoxazole nitrogen, confirming the heterocyclic structure. nih.gov ¹⁷O NMR, although challenging due to the low natural abundance and quadrupolar nature of the isotope, could theoretically be used to probe the sulfinyl oxygen.

A summary of predicted ¹H and ¹³C NMR chemical shifts for the parent compound this compound is presented below, based on data from analogous structures. sciarena.comrsc.orgniscair.res.in

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Isoxazole H-4 | ~ 6.5 - 6.8 | ~ 100 - 105 |

| Isoxazole H-5 | ~ 8.4 - 8.7 | ~ 150 - 155 |

| Allyl S-CH ₂ | ~ 3.5 - 3.8 | ~ 55 - 60 |

| Allyl CH = | ~ 5.7 - 6.0 | ~ 130 - 135 |

| Allyl =CH ₂ | ~ 5.1 - 5.4 | ~ 118 - 122 |

| Isoxazole C-3 | - | ~ 160 - 165 |

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing through-bond and through-space correlations. ipb.ptweebly.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show strong correlations between the adjacent protons of the allyl group, confirming its spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). science.gov This allows for the unambiguous assignment of each proton signal to its corresponding carbon in both the isoxazole and allyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between different parts of the molecule by detecting longer-range (typically 2-3 bonds) ¹H-¹³C correlations. science.govnih.gov A key correlation would be between the protons of the CH₂ group adjacent to the sulfur and the C3 carbon of the isoxazole ring, definitively proving the attachment of the allylsulfinyl group at the 3-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For a chiral sulfoxide (B87167), NOESY can help determine the relative orientation of the allyl group with respect to the isoxazole ring.

The sulfinyl group in this compound renders the molecule chiral. acs.orgwiley-vch.de Determining the enantiomeric excess (ee) is critical in asymmetric synthesis. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for this analysis. researchgate.net

CSRs, typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form diastereomeric complexes with the enantiomers of the analyte. This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, leading to the splitting of signals in the ¹H NMR spectrum. The integration of these separated signals allows for the direct quantification of the enantiomeric ratio and thus the enantiomeric excess. researchgate.net The sulfinyl oxygen atom serves as a Lewis basic site for coordination with the chiral lanthanide reagent.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. ksu.edu.sa These two methods are complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. rsc.org

S=O Stretch: The most characteristic vibration for the allylsulfinyl group is the sulfoxide S=O stretching band. This typically appears as a strong absorption in the IR spectrum in the range of 1000-1100 cm⁻¹. aip.org The exact frequency can be influenced by factors such as hydrogen bonding.

Isoxazole Ring Vibrations: The isoxazole ring exhibits several characteristic vibrations, including C=N, C=C, and C-O stretching modes. These are typically found in the fingerprint region of the spectrum (1600-1300 cm⁻¹). researchgate.netchemicalbook.com

Allyl Group Vibrations: The allyl group will show characteristic C=C stretching (~1640 cm⁻¹) and C-H stretching vibrations for both sp² and sp³ hybridized carbons (~3000-3100 cm⁻¹ and ~2850-3000 cm⁻¹, respectively). researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| Sulfoxide (S=O) | Stretching | 1000 - 1100 | Strong |

| Alkene (C=C) | Stretching | 1630 - 1650 | Medium-Weak |

| Isoxazole (C=N) | Stretching | 1570 - 1610 | Medium |

| Isoxazole (Ring) | Stretching | 1350 - 1450 | Medium-Strong |

| Vinylic C-H | Stretching | 3010 - 3095 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is vital for determining the molecular weight and elucidating the structure. acs.org

The fragmentation of isoxazole rings under electron impact can be complex, often involving initial cleavage of the weak N-O bond, followed by rearrangements. semanticscholar.orgnih.gov The fragmentation of the allylsulfinyl side chain would likely involve cleavage of the C-S bond. The combination of these fragmentation pathways would yield a unique mass spectrum for this compound.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition. pnnl.gov By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), it is possible to calculate a single, unique molecular formula that corresponds to the measured mass. This capability allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions, providing definitive confirmation of the molecular formula of this compound and its derivatives.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of organic molecules by analyzing the fragmentation patterns of a selected precursor ion. In the case of this compound, MS/MS can provide unambiguous evidence for its molecular structure by inducing cleavage at specific bonds and identifying the resulting fragment ions.

Upon ionization, typically through electrospray ionization (ESI), the protonated molecule of this compound would be selected as the precursor ion. Collision-induced dissociation (CID) of this precursor ion would be expected to yield a series of characteristic fragment ions. The fragmentation pathways for sulfoxides often involve cleavage of the carbon-sulfur bonds and rearrangements. researchgate.net For this compound, key fragmentation pathways would likely include the loss of the allyl group, cleavage of the isoxazole ring, and loss of the sulfinyl moiety.

Hypothetical Fragmentation Data for Protonated this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |

| [M+H]⁺ | [M+H - C₃H₅]⁺ | Allyl radical | Isoxazole-3-sulfinyl cation |

| [M+H]⁺ | [M+H - SO]⁺ | Sulfur monoxide | 3-Allylisoxazole cation |

| [M+H]⁺ | [C₃H₃NO]⁺ | Allylsulfenic acid | Isoxazole core fragment |

This table presents hypothetical data based on known fragmentation patterns of sulfoxides and heterocyclic compounds.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Due to the stereogenic center at the sulfur atom, this compound is a chiral molecule existing as a pair of enantiomers. Circular dichroism (CD) and optical rotatory dispersion (ORD) are crucial chiroptical techniques used to determine the absolute configuration of chiral compounds. wikipedia.org These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. slideshare.net

The CD spectrum of a chiral sulfoxide is characterized by a Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band. slideshare.net The sign of the Cotton effect can often be correlated with the absolute configuration at the stereocenter. For allyl sulfoxides, the electronic transitions of the sulfinyl chromophore are influenced by the neighboring groups, leading to a unique chiroptical signature. rsc.org

A study on diastereomeric S-allyl-L-cysteine S-oxides demonstrated that the allyl group has a significant perturbing effect on the chiroptical properties of sulfoxides. rsc.org This suggests that the CD and ORD curves for the enantiomers of this compound would be mirror images of each other, allowing for their differentiation and the assignment of their absolute configuration by comparison with theoretically calculated spectra or with empirically established rules for similar compounds.

Hypothetical Chiroptical Data for this compound Enantiomers:

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Specific Rotation [α] (deg) |

| (R)-enantiomer | 210 | +15,000 | +120 |

| (S)-enantiomer | 210 | -15,000 | -120 |

This table presents hypothetical data to illustrate the expected mirror-image relationship in the chiroptical properties of the enantiomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral molecules in the solid state. For this compound, a single-crystal X-ray diffraction study would unequivocally establish its molecular structure and packing in the crystal lattice.

The crystal structure of an isoxazole derivative reveals a planar five-membered ring. scispace.com In the case of this compound, the geometry around the sulfur atom would be pyramidal, consistent with a sulfoxide. The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonds involving the sulfinyl oxygen atom and C-H···O interactions. researchgate.net

A key outcome of an X-ray crystallographic analysis of an enantiomerically pure crystal of this compound would be the determination of its absolute configuration. nih.gov This is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. nih.gov

Hypothetical Crystallographic Data for (R)-3-(Allylsulfinyl)isoxazole:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90 |

| Z | 4 |

| Flack Parameter | 0.05(3) |

This table presents hypothetical crystallographic data consistent with a chiral, non-centrosymmetric space group, which would be expected for an enantiomerically pure sample of this compound.

Future Research Directions and Unexplored Avenues for 3 Allylsulfinyl Isoxazole

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The initial and most critical area of future research will be the development of efficient and sustainable methods for the synthesis of 3-(Allylsulfinyl)isoxazole. Given the general knowledge of isoxazole (B147169) synthesis, initial investigations would likely focus on adapting existing methods. Key areas for exploration include:

1,3-Dipolar Cycloaddition Reactions: This is a cornerstone of isoxazole synthesis. Future work could investigate the cycloaddition of a nitrile oxide bearing an allylsulfinyl group with an appropriate alkyne, or vice versa. nih.govnih.gov The challenge will lie in the synthesis and stability of the requisite precursors containing the allylsulfinyl moiety.

Green Chemistry Approaches: In line with modern synthetic chemistry, the development of environmentally benign synthetic routes will be paramount. bohrium.com This could involve the use of greener solvents, catalyst-free conditions, or energy-efficient methods like microwave-assisted or ultrasonic-assisted synthesis. nih.govmdpi.com

Multi-component Reactions: One-pot, multi-component reactions offer an atom-economical and efficient approach to complex molecules. beilstein-journals.org Designing such a reaction to construct the this compound core would be a significant advancement.

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| 1,3-Dipolar Cycloaddition | Well-established for isoxazoles, potentially high yielding. | Synthesis and stability of the allylsulfinyl-containing precursor. |

| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, potentially higher yields, energy efficient. nih.govmdpi.com | Requires specialized equipment, optimization of reaction conditions. |

| Multi-component Reactions | High atom economy, operational simplicity, rapid access to derivatives. beilstein-journals.org | Identification of suitable starting materials and reaction conditions. |

Discovery of Unprecedented Reactivity Modes and Mechanistic Insights

Once synthesized, the reactivity of this compound will be a rich area for investigation. The presence of the allylsulfinyl group in conjugation with the isoxazole ring is expected to impart unique chemical properties. Future research should focus on:

Reactions of the Allyl Group: Exploration of reactions involving the allyl moiety, such as additions, oxidations, and rearrangements, and how the isoxazole ring influences these transformations.

Reactions of the Sulfinyl Group: Investigation of the reactivity at the sulfur center, including oxidation to the sulfonyl group, reduction to the sulfide (B99878), and its potential as a chiral auxiliary.

Isoxazole Ring Opening: The isoxazole ring can undergo cleavage under various conditions to yield valuable synthetic intermediates. rsc.org Understanding how the allylsulfinyl substituent affects the stability and ring-opening pathways of the isoxazole core will be crucial.

Mechanistic Studies: Detailed mechanistic investigations, potentially employing computational methods, will be necessary to understand the underlying principles of any newly discovered reactions. nsf.govresearchgate.net

Expansion of Synthetic Utility in Target-Oriented Synthesis

The synthetic utility of this compound as a building block in the synthesis of more complex molecules is a key area for future exploration. The functional groups present in the molecule offer multiple handles for further chemical modification. Research in this area could include:

As a Precursor to Polyfunctionalized Compounds: The isoxazole ring can be considered a masked 1,3-dicarbonyl equivalent, which can be unmasked through ring-opening reactions. nih.gov This could provide access to a variety of complex acyclic and heterocyclic structures.

In the Synthesis of Bioactive Molecules: Given the prevalence of the isoxazole scaffold in medicinal chemistry, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. espublisher.comnih.govnih.gov

Domino and Cascade Reactions: The unique combination of functional groups may allow for the development of novel domino or cascade reactions, enabling the rapid construction of molecular complexity from a single substrate.

Interdisciplinary Applications and Material Science Potential

Beyond its synthetic utility, the potential applications of this compound in interdisciplinary fields remain to be explored. Based on the properties of other isoxazole derivatives, potential areas of investigation include:

Material Science: Isoxazole-containing compounds have been investigated for their applications in organic electronics and as liquid crystals. researchgate.netresearchgate.net The introduction of the allylsulfinyl group could modulate these properties, leading to novel materials.

Agrochemicals: The isoxazole ring is present in some herbicides and insecticides. researchgate.net Future research could explore the potential of this compound and its derivatives in this area.

Coordination Chemistry: The nitrogen and oxygen atoms of the isoxazole ring, along with the sulfur atom of the sulfinyl group, could act as ligands for metal ions, leading to the formation of novel coordination complexes with potential catalytic or material applications.

Advanced Computational Studies and Machine Learning in Reaction Prediction

In silico methods will be invaluable in guiding the future exploration of this compound chemistry.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structure of the molecule, as well as to model its reactivity and spectroscopic properties. acs.orgmdpi.com This can help in understanding reaction mechanisms and in designing new experiments.

Machine Learning: As experimental data on the synthesis and reactivity of this compound and related compounds become available, machine learning algorithms could be trained to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. ovid.comprinceton.eduacs.orgresearchgate.net This data-driven approach has the potential to significantly accelerate the pace of research in this area.

The potential impact of computational and machine learning approaches is summarized below:

| Approach | Potential Contribution |

| DFT Calculations | Prediction of molecular properties, elucidation of reaction mechanisms. nsf.govmdpi.com |

| Molecular Docking | In silico screening for potential biological targets. acs.orgmdpi.com |

| Machine Learning | Prediction of reaction yields and selectivity, optimization of synthetic routes. ovid.comresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.